molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1

Ethyl benzo[d]thiazole-6-carboxylate

Cat. No. B034592
CAS RN: 19989-64-1
M. Wt: 207.25 g/mol
InChI Key: AYOJYVVHVFIOLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl benzo[d]thiazole-6-carboxylate and its derivatives can be synthesized through various methods, including cyclization reactions of thioamide with chloroacetoacetate, yielding above 60% process yield (Tang Li-jua, 2015). Another method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives (H. M. Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of ethyl benzo[d]thiazole-6-carboxylate derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) methods are used to further investigate their structure, revealing details about bond lengths, bond angles, and torsion angles, which show good agreement with experimental data (Muhammad Haroon et al., 2018).

Scientific Research Applications

Anti-Tuberculosis Chemotypes

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for anti-tubercular activity against M. tuberculosis .
  • Methods of Application: The compounds were synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This included a green protocol for synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .
  • Results: Thirty-two compounds exhibited MIC values in the range of 0.78-6.25 μg/mL (1.9-23 μM). The most active compounds with MIC of 0.78 μg/mL exhibit a therapeutic index of 64 .

Antimicrobial Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: A parent benzothiazole molecule was synthesized by Jacobson synthesis, then it was subjected to treatment with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols .
  • Results: Some of the compounds exhibited potent activity when compared with the standards .

Safety And Hazards

The compound has been classified with Hazard Statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl benzo[d]thiazole-6-carboxylate are not mentioned in the search results, thiazole derivatives have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

properties

IUPAC Name

ethyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJYVVHVFIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441048
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzo[d]thiazole-6-carboxylate

CAS RN

19989-64-1
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-aminobenzothiazole-6-carboxylate (7.78 g, 35.0 mmol) prepared in the Step 36-1-1 was dissolved in tetrahydrofuran (100 ml). Amyl nitrite (8.2 g, 70.0 mmol) was added thereto, and the mixture was heated under reflux. After 1.5 hours, amyl nitrite (3.5 g, 30.0 mmol) was added thereto, and the resulting mixture was heated under reflux. After another 0.5 hours, amyl nitrite (2.6 g, 22.3 mmol) was added thereto, and the resulting mixture was heated under reflux. After being heated under reflux for another 3 hours, the resulting mixture was concentrated under a reduced pressure. The concentrate was purified by silica gel column chromatography (chloroform:methanol=100:1-20:1, and then n-hexane:ethyl acetate=3:1) to give the title compound (5.1 g, 70%) as a light-brown powder.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl benzo[d]thiazole-6-carboxylate
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